molecular formula C8H5N3O B11919290 7H-Oxazolo[5,4-e]indazole CAS No. 21274-69-1

7H-Oxazolo[5,4-e]indazole

Katalognummer: B11919290
CAS-Nummer: 21274-69-1
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: WJPFNTJXQUJCNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Oxazolo[5,4-e]indazole is a heterocyclic compound that combines the structural features of oxazole and indazoleThe oxazole ring is known for its biological activities, while the indazole moiety is recognized for its medicinal importance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Wissenschaftliche Forschungsanwendungen

7H-Oxazolo[5,4-e]indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H-Oxazolo[5,4-e]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Oxazole Derivatives: These compounds share the oxazole ring and exhibit similar biological activities.

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar structural features and medicinal properties.

Uniqueness: 7H-Oxazolo[5,4-e]indazole is unique due to its combined oxazole and indazole moieties, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .

Eigenschaften

CAS-Nummer

21274-69-1

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

6H-pyrazolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11)

InChI-Schlüssel

WJPFNTJXQUJCNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1NN=C3)OC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.